Cas no 1038981-79-1 (4-phenyl(sulfanyl)methylphenol)

4-phenyl(sulfanyl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-phenyl(sulfanyl)methylphenol
- Phenol, 4-(mercaptophenylmethyl)-
- SCHEMBL5338248
- 4-(Mercapto(phenyl)methyl)phenol
- CS-0353925
- EN300-1289139
- 1038981-79-1
- 4-[phenyl(sulfanyl)methyl]phenol
-
- インチ: 1S/C13H12OS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13-15H
- InChIKey: UYWUNHXZEHIXCU-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(C(S)C2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 216.06088618g/mol
- 同位素质量: 216.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.2Ų
- XLogP3: 3.4
じっけんとくせい
- 密度みつど: 1.188±0.06 g/cm3(Predicted)
- Boiling Point: 368.6±27.0 °C(Predicted)
- 酸度系数(pKa): 9.61±0.10(Predicted)
4-phenyl(sulfanyl)methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289139-1000mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1289139-1.0g |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289139-10000mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1289139-250mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 250mg |
$579.0 | 2023-10-01 | ||
Enamine | EN300-1289139-500mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1289139-5000mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1289139-2500mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1289139-100mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1289139-50mg |
4-[phenyl(sulfanyl)methyl]phenol |
1038981-79-1 | 50mg |
$528.0 | 2023-10-01 |
4-phenyl(sulfanyl)methylphenol 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
4-phenyl(sulfanyl)methylphenolに関する追加情報
4-Phenyl(sulfanyl)methylphenol (CAS No. 1038981-79-1): Properties, Applications, and Market Insights
4-Phenyl(sulfanyl)methylphenol (CAS No. 1038981-79-1) is a specialized organic compound with a unique molecular structure that combines phenolic and thioether functionalities. This compound, also known as 4-(phenylthio)methylphenol, has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, material science, and specialty chemicals. The phenyl(sulfanyl)methylphenol derivatives are increasingly studied for their potential in drug discovery and polymer stabilization.
The molecular formula of 4-phenyl(sulfanyl)methylphenol is C13H12OS, with a molecular weight of 216.30 g/mol. Its structure features a phenol group substituted at the para position with a phenylthio-methyl moiety, which contributes to its interesting chemical properties. Researchers have noted that this sulfur-containing phenol derivative exhibits enhanced stability compared to simple phenolic compounds, making it valuable for various industrial applications.
In pharmaceutical research, 4-phenyl(sulfanyl)methylphenol serves as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in developing antioxidant compounds and enzyme inhibitors, particularly in addressing oxidative stress-related conditions. The compound's ability to modulate cellular redox balance has made it a subject of interest in neuroprotective agent development, aligning with current research trends in neurodegenerative disease treatment.
The material science applications of CAS 1038981-79-1 are equally noteworthy. As a polymer additive, this compound demonstrates excellent performance as a stabilizer against thermal degradation. Its thioether-phenol hybrid structure provides synergistic stabilization effects, making it particularly useful in high-performance plastics and elastomers. Industry reports suggest growing demand for such specialty stabilizers in automotive and electronics applications.
Market analysis indicates steady growth in the 4-phenyl(sulfanyl)methylphenol market, driven by expanding applications in Asia-Pacific pharmaceutical and chemical industries. The compound's synthetic versatility and regulatory compliance (non-hazardous classification) contribute to its commercial appeal. Current price trends show stability in the high-purity 4-phenyl(sulfanyl)methylphenol segment, with pharmaceutical-grade material commanding premium pricing.
From a synthetic chemistry perspective, 4-(phenylthio)methylphenol production typically involves Friedel-Crafts type reactions or nucleophilic aromatic substitution. Recent process optimization efforts have focused on green chemistry approaches, including catalyst recycling and solvent reduction - topics of significant interest in sustainable chemistry circles. These developments align well with the industry's shift toward environmentally friendly synthesis methods.
Quality control of 4-phenyl(sulfanyl)methylphenol typically involves HPLC analysis, with purity specifications often exceeding 98% for pharmaceutical applications. Storage recommendations emphasize protection from light and moisture, with stable performance observed at room temperature under inert atmosphere. These handling characteristics make it relatively user-friendly compared to more sensitive organosulfur compounds.
Future research directions for CAS 1038981-79-1 include exploration of its coordination chemistry with transition metals and potential applications in catalytic systems. The compound's bifunctional nature (phenolic OH and thioether S) offers interesting possibilities for designing novel ligands. Such developments could open new avenues in homogeneous catalysis, particularly for challenging organic transformations.
For researchers and procurement specialists, key considerations when working with 4-phenyl(sulfanyl)methylphenol include supplier reliability, batch-to-batch consistency, and proper analytical documentation. The growing importance of structure-activity relationship studies in drug discovery further underscores the need for high-quality, well-characterized samples of this versatile building block.
In conclusion, 4-phenyl(sulfanyl)methylphenol (CAS No. 1038981-79-1) represents an important class of functionalized phenolic compounds with diverse scientific and industrial applications. Its unique combination of phenolic and thioether functionalities continues to inspire innovation across multiple chemistry-driven sectors, from life sciences to advanced materials development.
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